molecular formula C8H18N2O B12531417 (2S)-2-(2-Methoxypropyl)piperazine CAS No. 660862-57-7

(2S)-2-(2-Methoxypropyl)piperazine

Cat. No.: B12531417
CAS No.: 660862-57-7
M. Wt: 158.24 g/mol
InChI Key: WYQJQFOYIGGBBR-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-Methoxypropyl)piperazine: is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms. This specific compound is characterized by the presence of a methoxypropyl group attached to the piperazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Methoxypropyl)piperazine typically involves the reaction of piperazine with 2-methoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(2-Methoxypropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

Chemistry: (2S)-2-(2-Methoxypropyl)piperazine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and drug development.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the pharmacological properties of piperazine-based drugs.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system. Its ability to interact with neurotransmitter receptors makes it a candidate for the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methoxypropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.

Comparison with Similar Compounds

  • (2S)-2-(2-Ethoxypropyl)piperazine
  • (2S)-2-(2-Propoxypropyl)piperazine
  • (2S)-2-(2-Butoxypropyl)piperazine

Comparison: Compared to its analogs, (2S)-2-(2-Methoxypropyl)piperazine exhibits unique properties due to the presence of the methoxy group. This group influences the compound’s solubility, reactivity, and pharmacological profile. For instance, the methoxy group can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system receptors.

Properties

CAS No.

660862-57-7

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-(2-methoxypropyl)piperazine

InChI

InChI=1S/C8H18N2O/c1-7(11-2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t7?,8-/m0/s1

InChI Key

WYQJQFOYIGGBBR-MQWKRIRWSA-N

Isomeric SMILES

CC(C[C@H]1CNCCN1)OC

Canonical SMILES

CC(CC1CNCCN1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.